

[FeCl₂bis(dppbz)] chemical structure and properties

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Compound of Interest

Compound Name: [FeCl₂bis(dppbz)]

CAS No.: 101566-80-7

Cat. No.: B3339339

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An In-Depth Technical Guide to **[FeCl₂bis(dppbz)]**: Chemical Structure, Catalytic Dynamics, and Experimental Methodologies

Executive Summary

The drive toward sustainable, earth-abundant catalysis in organic synthesis has positioned iron as a premier alternative to palladium and ruthenium. At the forefront of this transition is **[FeCl₂bis(dppbz)]** (also known as FeCl₂(dppbz)₂), a well-defined iron(II) coordination complex that serves as a highly active precatalyst^[1]. By leveraging the unique steric and electronic properties of the 1,2-bis(diphenylphosphino)benzene (dppbz) ligand, this complex effectively suppresses classical side reactions—such as

-hydride elimination—enabling challenging transformations like the Negishi, Kumada, and Suzuki cross-couplings of unactivated alkyl halides^{[1],[2]}. This whitepaper dissects the structural properties, mechanistic causality, and validated experimental protocols associated with FeCl₂(dppbz)₂.

Chemical Structure & Physicochemical Properties

The fundamental efficacy of $\text{FeCl}_2(\text{dppbz})_2$ stems directly from its coordination geometry. The complex features an iron(II) center coordinated by two bidentate dppbz ligands and two chloride ions, typically adopting an octahedral geometry[3].

The Causality of the dppbz Ligand: Unlike flexible alkyl-bridged phosphines (e.g., dppe or dppp), the dppbz ligand possesses a rigid ortho-phenylene backbone. This rigidity restricts conformational freedom, enforcing a tight and highly specific bite angle around the iron center[1]. This deep steric pocket is critical: it shields the low-valent iron intermediate during the catalytic cycle, thereby preventing the undesired homocoupling of alkyl radicals and suppressing

-hydride elimination pathways that typically plague base-metal catalysis[1],[4].

Table 1: Quantitative Physicochemical Properties

Property	Value
Chemical Name	1,2-Phenylenebis(diphenylphosphine) - dichloroiron (2:1)
CAS Registry Number	101566-80-7
Molecular Formula	$\text{C}_{60}\text{H}_{48}\text{Cl}_2\text{FeP}_4$
Molecular Weight	1019.67 g/mol
Monoisotopic Mass	1018.14 g/mol
Heavy Atom Count	67

| Coordination Geometry | Octahedral (FeII center) |

(Data aggregated from computational and chemical databases[3],[5])

Mechanistic Insights: The Aluminum-Variant Negishi Coupling

The Nakamura group pioneered the application of $\text{FeCl}_2(\text{dppbz})_2$ in the aluminum-variant Negishi cross-coupling, enabling the union of unactivated alkyl halides with arylaluminum

reagents[2],[6].

The Role of Co-Existing Salts: A critical mechanistic discovery in this workflow is the dynamic equilibrium of the transmetalating species. Salt-free triarylaluminum reagents are entirely unreactive in this system[2]. The reaction's success is causally linked to the presence of magnesium salts (e.g., MgCl_2 , generated in situ during the preparation of the arylaluminum species from a Grignard reagent and AlCl_3). These salts shift the equilibrium to form highly reactive aluminate "ate" complexes (e.g., $[\text{R}_4\text{Al}]^-\text{MgCl}^+\cdot 3\text{MgCl}_2$)[2],[6]. These ate complexes are nucleophilic enough to undergo rapid transmetalation with the iron center without inducing elimination on the alkyl halide[2].

Caption: Catalytic cycle of $\text{FeCl}_2(\text{dppbz})_2$ in the aluminum-variant Negishi cross-coupling reaction.

Experimental Methodologies & Self-Validating Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating intrinsic analytical checkpoints before final product isolation.

Protocol 1: Iron-Catalyzed Cross-Coupling of Alkyl Halides (Al-Variant)

This procedure details the coupling of bromocycloheptane with phenylaluminum reagents[4].

Step 1: In Situ Preparation of the Aluminate Complex

- Dissolve AlCl_3 (160 mg, 1.20 mmol) in 1.2 mL of anhydrous THF at 0 °C under an inert atmosphere[4].
- Slowly add a THF solution of phenylmagnesium chloride (2.20 mL, 1.64 M, 3.60 mmol)[4].
- Stir the mixture at room temperature for 1 hour to establish the dynamic equilibrium of the aluminate ate complex, then cool back to 0 °C[4].

Step 2: Catalyst Activation & Electrophile Addition 4. Add the precatalyst $\text{FeCl}_2(\text{dppbz})_2$ (28.4 mg, 0.03 mmol, 3 mol%) directly to the resulting solution at 0 °C[4]. 5. Introduce the

electrophile, bromocycloheptane (177 mg, 1.00 mmol)[4].

Step 3: Cross-Coupling & Self-Validation 6. Heat the reaction mixture to 80 °C and stir for 24 hours[4]. 7. Validation Checkpoint: Cool the mixture to ambient temperature. Extract a 50 µL aliquot and dope with undecane (internal standard). Analyze via Gas Liquid Chromatography (GLC) to confirm substrate consumption and calculate crude yield[4]. 8. Upon confirmation of >90% conversion, quench the bulk reaction with saturated aqueous NH₄Cl (a few drops) and 1 N HCl (4 mL)[4]. 9. Extract the aqueous layer with ethyl acetate (3 × 2 mL), dry over anhydrous MgSO₄, and purify via silica gel chromatography[4].

Caption: Step-by-step experimental workflow for FeCl₂(dppbz)₂-catalyzed cross-coupling.

Protocol 2: Fluoroaromatic Coupling via Diarylzinc

Reagents

FeCl₂(dppbz)₂ is also uniquely capable of facilitating fluoroaromatic coupling without the need for stoichiometric additives like TMEDA[7].

- Under an N₂ atmosphere, load a Radleys Carousel tube with FeCl₂(dppbz)₂ (0.050 g, 0.05 mmol), a benzyl halide (1.00 mmol), and toluene (6 mL)[7].
- Warm the external temperature to 45 °C[7].
- Add a 0.25 M solution of the diarylzinc reagent in THF (1.00 mmol) in a single portion[7].
- Stir for 4 hours, then quench with H₂O (5 mL) to terminate the reaction[7].

Quantitative Efficacy & Comparative Data

The superiority of the dppbz ligand becomes evident when compared against other common bidentate phosphines. The table below summarizes the yield differentials when coupling bromocycloheptane with phenylaluminum reagents, highlighting how the structural rigidity of dppbz directly translates to catalytic efficacy[4].

Table 2: Ligand Effect on Iron-Catalyzed Al-Variant Negishi Coupling

Catalyst System	Additive / Ligand	Yield (%)	Mechanistic Observation
FeCl ₃	None	< 10%	Rapid catalyst decomposition; extensive elimination.

| FeCl₃ | dppe | 35 - 45% | Ligand flexibility allows competitive

-hydride elimination. | | FeCl₃ | dppp | 40 - 50% | Similar to dppe; insufficient steric shielding. | | FeCl₂(dppbz)₂ | None (Pre-coordinated) | 94 - 96% | Optimal steric pocket; highly selective C-C bond formation. |

(Data derived from foundational studies on iron-catalyzed cross-couplings[2],[4])

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